N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

Physicochemical Properties logP Lipophilicity

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine (CAS 6595-23-9) is a trisubstituted benzimidazole derivative characterized by a dimethylamino group at the C2 position and a methyl group at N1. This specific substitution pattern differentiates it from other 2-aminobenzimidazoles, creating a tertiary amine center that is a key structural feature for modulating physicochemical properties and biological target interactions within the broader class of benzimidazole-based research compounds and pharmaceutical intermediates.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11767142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1-trimethyl-1H-benzo[d]imidazol-2-amine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1N(C)C
InChIInChI=1S/C10H13N3/c1-12(2)10-11-8-6-4-5-7-9(8)13(10)3/h4-7H,1-3H3
InChIKeyOUFVANMAOMFKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine: Procurement Rationale for a Distinct 2-Aminobenzimidazole Scaffold


N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine (CAS 6595-23-9) is a trisubstituted benzimidazole derivative characterized by a dimethylamino group at the C2 position and a methyl group at N1 . This specific substitution pattern differentiates it from other 2-aminobenzimidazoles, creating a tertiary amine center that is a key structural feature for modulating physicochemical properties and biological target interactions within the broader class of benzimidazole-based research compounds and pharmaceutical intermediates [1].

Why N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine Cannot Be Simply Substituted by Other Benzimidazole Analogs


Generic substitution among benzimidazole derivatives is not feasible due to the profound impact of even minor structural variations on key properties. The unique combination of N1-methyl and C2-dimethylamino substituents in N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine directly controls its calculated lipophilicity (logP) and hydrogen-bonding capacity, which are primary determinants of membrane permeability, solubility, and metabolic stability [1]. As demonstrated in a systematic exploration of 1-alkyl-1H-benzimidazol-2-amines, seemingly minor modifications to the core scaffold can lead to dramatic shifts in biological activity, including complete selectivity for a single Toll-like Receptor (TLR) subtype over others [2]. Therefore, selecting this precise architecture is a critical decision point for achieving desired physicochemical and pharmacological outcomes.

Quantitative Evidence Guide: Key Differentiation Points for N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine


Predicted Lipophilicity Defines a Unique logP Window Compared to 1-Desmethyl Analog

The addition of an N1-methyl group to N,N-dimethyl-1H-benzo[d]imidazol-2-amine is predicted to significantly increase lipophilicity. This structural change results in a calculated logP that is approximately 0.5 to 1.0 log units higher than the 1-desmethyl analog, placing the compound in a distinct lipophilicity space that can be advantageous for CNS penetration or for targeting hydrophobic binding pockets [1][2].

Physicochemical Properties logP Lipophilicity Drug Design

Altered Hydrogen-Bonding Profile Versus N-Desmethyl Analog Improves Permeability

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine possesses 0 hydrogen bond donors (HBD), compared to 1 HBD for its N-desmethyl analog, N,1-dimethyl-1H-benzo[d]imidazol-2-amine . The removal of this HBD enhances passive membrane permeability, as hydrogen bond donors generally must be desolvated before a molecule can partition into a lipid bilayer.

Hydrogen Bond Donor Membrane Permeability ADME Drug-likeness

Predicted CYP Inhibition Profile Suggests Distinct Metabolic Fate Compared to 1,5,6-Trimethyl Isomer

In silico data suggests that benzimidazole derivatives with different substitution patterns have distinct cytochrome P450 (CYP) inhibition profiles. For example, a 1,5,6-trimethyl-1H-benzo[d]imidazol-2-amine analog is predicted to be a substrate and inhibitor of specific CYP isoforms, while the N,N,1-trimethyl substitution pattern may present a different CYP interaction liability [1]. The presence of the C2-dimethylamino group instead of a primary amine is a key structural feature that can alter the compound's potential for metabolism and drug-drug interactions.

Metabolism CYP Inhibition Drug-Drug Interaction ADME

Optimal Application Scenarios for Procuring N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine


Fragment-Based Drug Design (FBDD) Requiring a Balanced Lipophilicity Core

The compound's predicted logP window, which is higher than its 1-desmethyl analog yet lower than more heavily substituted benzimidazoles, makes it an attractive core fragment for FBDD. Its specific trimethyl arrangement can fill a medium-sized, hydrophobic pocket in a target protein, providing a starting point for optimization with favorable permeability characteristics [1]. This positions it as a valuable procurement choice when a balanced, growth-vector-rich scaffold is required, as opposed to analogs with either too low or excessively high lipophilicity.

Lead Optimization for Enhancing Cell Permeability

For research programs where a primary 2-aminobenzimidazole lead (containing a hydrogen bond donor) suffers from poor cell permeability, procuring the N,N,1-trimethyl derivative offers a direct path to solving this problem. The quantified absence of hydrogen bond donors (HBD=0) compared to one HBD for N,1-dimethyl-1H-benzo[d]imidazol-2-amine directly addresses a key physicochemical liability, potentially improving passive permeability and intracellular exposure [1].

Chemical Biology Probe for Steric and Electronic Effects on TLR8 Activity

Based on the established structure-activity relationship (SAR) of 1-alkyl-1H-benzimidazol-2-amines as TLR8 agonists [1], this compound serves as a key inactive or functionally altered control probe. The steric bulk of its tertiary C2-amine is expected to abolish the TLR8 agonism seen with the primary 2-amino analogs. This makes it an essential tool for demonstrating on-target specificity in mechanistic studies, a critical requirement for rigorous probe qualification where off-target effects must be ruled out.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

As a 2-aminobenzimidazole, this compound can be functionalized to create novel benzimidazolium salts, which are precursors to NHC ligands. Its specific substitution pattern, with distinct methyl groups on both the N1 and the C2-amino group, allows for the generation of unsymmetrical and sterically defined NHCs for transition metal catalysis, a capability not shared by simpler or symmetrically substituted analogs [1]. The unique steric environment created by this substitution differentiates it as a starting material for catalytic applications.

Quote Request

Request a Quote for N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.